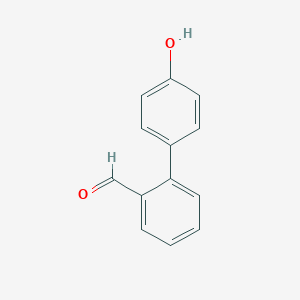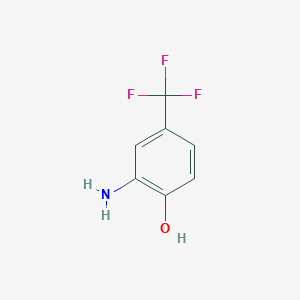
2-氨基-4-(三氟甲基)苯酚
概述
描述
2-Amino-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO. It has a molecular weight of 177.13 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(trifluoromethyl)phenol consists of a benzene ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 .Physical And Chemical Properties Analysis
2-Amino-4-(trifluoromethyl)phenol is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 234.5±40.0 °C at 760 mmHg, and a flash point of 95.6±27.3 °C . It has a molar refractivity of 37.3±0.3 cm³ and a molar volume of 123.7±3.0 cm³ .科学研究应用
铵测定的比色法
2-氨基-4-(三氟甲基)苯酚在比色法中用于定量测定土壤提取物和水中的铵。在研究中,评估了苯酚和水杨酸的替代化合物以最大限度地减少各种物质引起的干扰,在一些替代化合物中发现了有希望的结果 (Rhine 等人,1998)。
苯酚衍生物中的电子转移
对氢键苯酚衍生物 2-(氨基二苯甲基)-4,6-二叔丁基苯酚的研究探讨了其在各种条件下的氧化。该研究重点关注质子耦合电子转移机制,强调了这些反应在苯酚衍生物中的重要性 (Rhile 和 Mayer,2004)。
氟化聚酰亚胺的合成
2-氨基-4-(三氟甲基)苯酚衍生物用于氟化聚酰亚胺的合成。这些聚酰亚胺表现出优异的热稳定性、机械性能和低介电常数,使其适用于各种工业应用 (Tao 等人,2009)。
纳滤膜的开发
合成了新型磺化芳香族二胺单体,包括 2-氨基-4-(三氟甲基)苯酚的衍生物,用于制备薄膜复合纳滤膜。这些膜显示出改善的水通量,并且在染料处理应用中有效 (Liu 等人,2012)。
苯酚衍生物的抗菌特性
已合成并评估了 2-氨基-4-(三氟甲基)苯酚的各种衍生物的抗菌和抗真菌活性。这些化合物对各种微生物表现出显着的活性,表明在抗菌治疗中具有潜在的应用 (Hussain 等人,2008)。
离子液体中苯酚的电化学
在特定的离子液体中研究了苯酚及其衍生物(包括 2-氨基-4-(三氟甲基)苯酚)的电化学行为。这些发现有助于理解苯酚氧化及其在各种化学环境中的反应 (Villagrán 等人,2006)。
合成和生物学评估
合成了 2-氨基-4-(三氟甲基)苯酚的衍生物,并表征了它们的抗菌和抗糖尿病活性。这些化合物表现出显着的生物活性和作为治疗剂的潜力 (Rafique 等人,2022)。
安全和危害
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets, potentially influencing their function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 4°C .
Action Environment
It is known that the compound should be stored in a dark place under an inert atmosphere at 2–8 °c .
属性
IUPAC Name |
2-amino-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKIYIEMXRHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196497 | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethyl)phenol | |
CAS RN |
454-81-9 | |
| Record name | 2-Amino-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


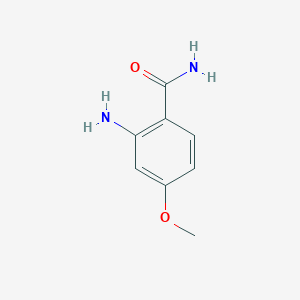
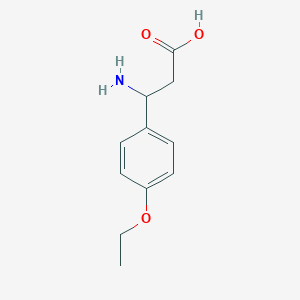
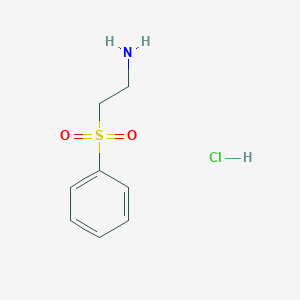
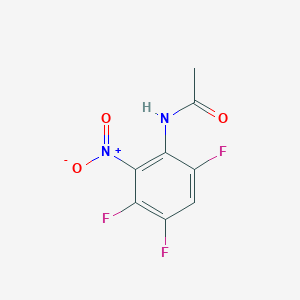

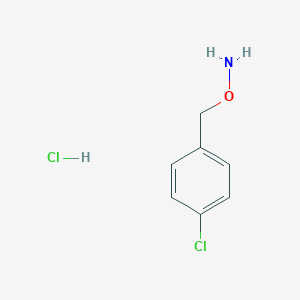


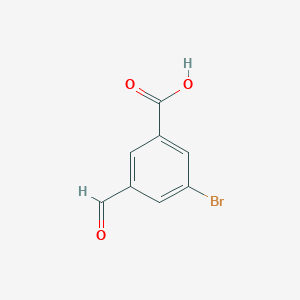
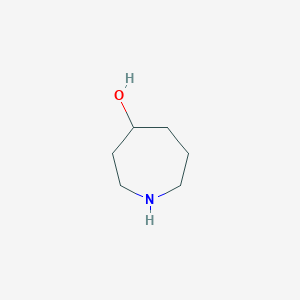
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

